

Application Note: Alpha Spectrometry for the Quantification of Protactinium-231

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Compound of Interest

Compound Name: Protactinium

CAS No.: 7440-13-3

Cat. No.: B1194910

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of **Protactinium-231** (^{231}Pa) using alpha spectrometry. It covers sample preparation, radiochemical separation, source preparation by electrodeposition, and spectrometric analysis.

Introduction

Protactinium-231 (^{231}Pa) is a naturally occurring radionuclide in the uranium-235 (^{235}U) decay series, with a long half-life of 32,760 years.[1][2][3] Its measurement is crucial in various scientific fields, including oceanography for reconstructing past ocean circulation patterns, geochronology for dating marine sediments and carbonates, and nuclear forensics for age-dating of nuclear materials.[4][5][6][7] Due to its high radiotoxicity, monitoring ^{231}Pa levels is also important for environmental management and safety at sites that have processed uranium ores.[2]

Alpha spectrometry is a highly sensitive technique for identifying and quantifying alpha-emitting radionuclides like ^{231}Pa . [8] The method relies on separating the nuclide of interest from the

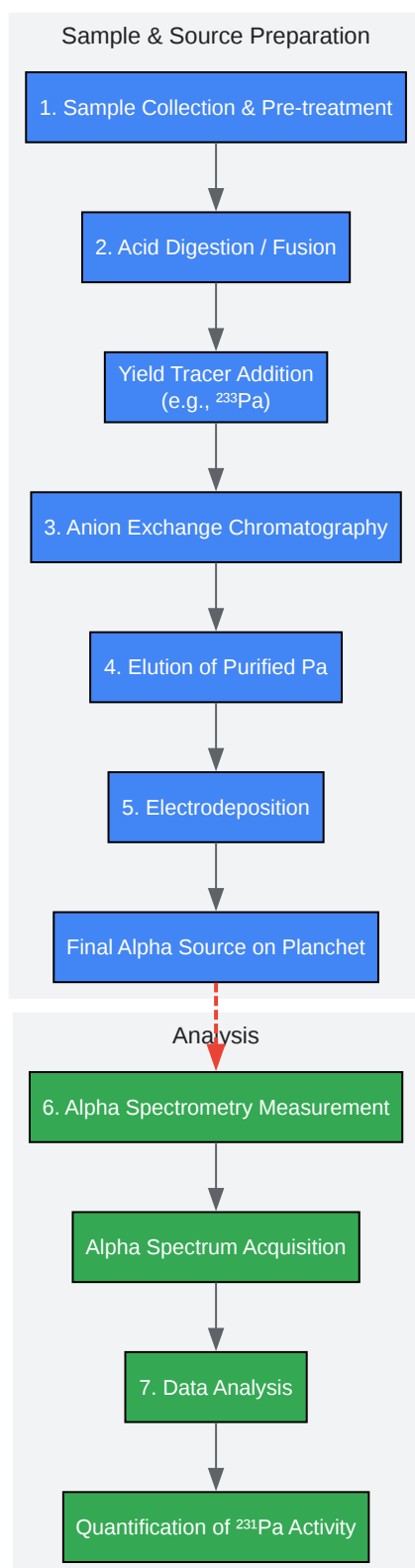
sample matrix and other interfering radionuclides, followed by the measurement of its characteristic alpha particle emissions.[9] This application note details a robust protocol for the quantification of ^{231}Pa , from sample processing to data analysis.

Principle and Methodology Overview

The quantification of ^{231}Pa by alpha spectrometry involves a multi-step process designed to isolate the radionuclide and prepare a sample suitable for high-resolution measurement. The core steps are:

- **Sample Digestion:** The sample matrix (e.g., soil, sediment, nuclear waste) is completely dissolved, typically using strong acids, to bring the ^{231}Pa into solution.
- **Radiochemical Separation:** **Protactinium** is chemically separated from matrix elements and other radionuclides (especially uranium and thorium) that would interfere with the alpha measurement. Anion exchange chromatography is a highly effective method for this purification.[5][6]
- **Source Preparation:** The purified **protactinium** is deposited as a thin, uniform layer onto a stainless steel planchet. Electrodeposition is a widely used technique that produces high-quality sources, minimizing self-absorption and leading to better energy resolution in the resulting alpha spectrum.[10][11]
- **Alpha Spectrometry:** The prepared source is placed in a vacuum chamber and its alpha emissions are measured using a semiconductor detector, such as a Passivated Implanted Planar Silicon (PIPS) detector.[12] The energy of the detected alpha particles allows for the identification of ^{231}Pa , and the count rate is used to determine its activity.

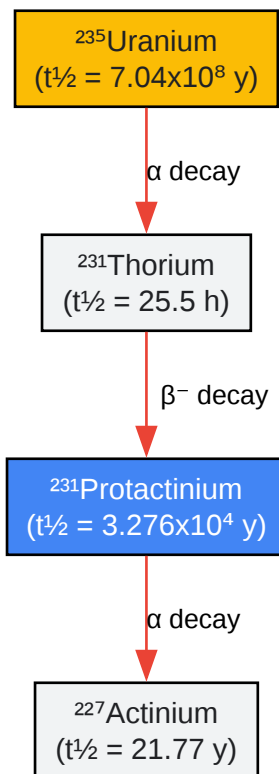
The overall experimental workflow is illustrated below.



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Caption: Experimental workflow for ^{231}Pa quantification.

Protactinium-231 is a key member of the ^{235}U decay series. Understanding its origin is fundamental to its application in radiometric dating.



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Caption: Simplified decay chain from ^{235}U to ^{231}Pa .

Data Presentation

Quantitative data for ^{231}Pa analysis is summarized below. Table 1 provides the key nuclear data for ^{231}Pa , while Table 2 outlines the typical performance characteristics of the described method.

Table 1: Key Nuclear Properties of **Protactinium-231**

Property	Value
Half-life ($t_{1/2}$)	32,760 years[1]
Decay Mode	Alpha (α)
Primary Alpha Energies (E_{α}) & Emission Probabilities (I_{α})	5013.7 keV (25.5%) 4951.0 keV (22.8%) 5028.0 keV (20.3%) 4763.5 keV (8.5%) 5058.6 keV (2.5%)

Note: Data derived from evaluated nuclear data libraries. There are over 20 identified alpha emissions for ^{231}Pa . [1]

Table 2: Typical Performance Characteristics for ^{231}Pa Quantification

Parameter	Typical Value	Notes
Chemical Recovery	70 - 95%	Determined using a yield tracer (e.g., ^{233}Pa) or by analyzing a sample with known ^{231}Pa activity. [13]
Energy Resolution (FWHM)	20 - 40 keV	Full Width at Half Maximum for the main alpha peak. Depends on source quality and detector. [12]
Counting Efficiency	20 - 40%	Dependent on detector size and source-to-detector geometry.

| Minimum Detectable Activity (MDA) | ~0.1 - 1.0 mBq/sample | Varies with counting time, background, and overall efficiency. [9] |

Experimental Protocols

Safety Precaution: **Protactinium-231** is a highly radioactive and toxic element. [4] All work must be conducted in a licensed radiological laboratory by trained personnel, using appropriate

personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes). Handle all acids with extreme care.

Protocol 1: Sample Digestion (General for Environmental Solids)

- Homogenization: Homogenize the solid sample (e.g., soil, sediment) by drying, grinding, and sieving.
- Aliquoting: Weigh 1-5 g of the homogenized sample into a 250 mL PTFE beaker.
- Tracer Addition: Add a known activity of a yield tracer (e.g., ^{233}Pa) to the beaker to monitor chemical recovery. If a tracer is unavailable, method validation with certified reference materials is critical.[\[14\]](#)[\[15\]](#)
- Acid Digestion:
 - Add 20 mL of concentrated nitric acid (HNO_3) and 10 mL of concentrated hydrofluoric acid (HF) to the beaker.
 - Place the beaker on a hot plate at $\sim 150^\circ\text{C}$ and heat until the sample is nearly dry.
 - Allow the beaker to cool.
 - Add 20 mL of concentrated HNO_3 and 5 mL of perchloric acid (HClO_4) and heat again to near dryness to remove fluorides and organic matter.
 - Repeat the HNO_3 addition and evaporation twice more to ensure complete dissolution and removal of other acids.
- Final Dissolution: Dissolve the final residue in 50 mL of 9 M hydrochloric acid (HCl). The sample is now ready for chemical separation.[\[6\]](#)

Protocol 2: Radiochemical Separation using Anion Exchange Chromatography

This protocol is based on the strong formation of anionic chloride complexes by Pa(V) in concentrated HCl.[6]

- Column Preparation:
 - Prepare a chromatography column with a ~5 mL bed volume of a strong-base anion exchange resin (e.g., AG1-X8, 100-200 mesh).
 - Precondition the column by passing 30 mL of 9 M HCl through it.
- Sample Loading:
 - Load the dissolved sample solution (in 9 M HCl from Protocol 1) onto the column at a flow rate of ~1 mL/min. **Protactinium** and Uranium will be adsorbed onto the resin. Thorium and many other elements will pass through.[6]
- Washing (Thorium Removal):
 - Wash the column with at least 5 column volumes (~25 mL) of 9 M HCl to elute any remaining thorium and other non-adsorbed ions.
- Elution (**Protactinium** Recovery):
 - Elute the purified **protactinium** from the column using 5 column volumes (~25 mL) of a 9 M HCl / 0.1 M HF mixture. The fluoride ions form a strong complex with Pa, displacing it from the resin.[5][6]
 - Collect the eluate in a clean PTFE beaker.

Protocol 3: Source Preparation by Electrodeposition

- Evaporation: Evaporate the purified **protactinium** eluate to near dryness on a hot plate.
- Electrolyte Preparation:
 - Add 1 mL of concentrated H₂SO₄ to the beaker and fume gently to remove all traces of HCl and HF. This step is critical as residual acids can interfere with the deposition process.
[11]

- Allow to cool completely. Dissolve the residue in 10-15 mL of an electrolyte solution, such as 0.3 M Na₂SO₄, and adjust the pH to 2-4.[11][12]
- Electrodeposition:
 - Transfer the solution to an electrodeposition cell containing a polished stainless steel planchet (cathode) and a platinum anode.[11]
 - Apply a constant current of 1.0 - 1.2 A for 90-120 minutes. Bubbles should be observed forming at both electrodes.[11]
 - Just before switching off the current, add 1 mL of concentrated ammonia (NH₃) to the cell and continue plating for 1 minute to fix the deposit.
 - Turn off the power supply, disassemble the cell, and rinse the planchet with deionized water and ethanol.
- Annealing: Gently heat the planchet on a hot plate or under a heat lamp to a dull red glow for a few seconds to anneal the deposited material, improving its adherence and the final spectral resolution.

Protocol 4: Alpha Spectrometry Measurement

- Instrument Setup:
 - Place the prepared source in the vacuum chamber of the alpha spectrometer.
 - The detector should be a high-resolution PIPS detector.[12]
 - Evacuate the chamber to a pressure below 100 mTorr to prevent alpha particle energy loss to air molecules.
- Calibration: Calibrate the spectrometer for energy and efficiency using a certified multi-nuclide alpha source containing nuclides with known energies and activities (e.g., ²³⁹Pu, ²⁴¹Am, ²⁴⁴Cm).
- Sample Counting:

- Acquire an alpha spectrum from the ^{231}Pa source. Counting times can range from several hours to several days, depending on the expected activity. A typical count time is 1000 minutes or longer for low-level environmental samples.[9]
- Spectrum Analysis:
 - Identify the characteristic alpha peaks of ^{231}Pa in the energy range of 4.7 to 5.1 MeV.[16]
 - Define a Region of Interest (ROI) that encompasses the major ^{231}Pa alpha peaks.
 - Determine the total counts within the ROI and subtract the background counts (from a blank planchet counted for the same duration).
- Activity Calculation: Calculate the activity of ^{231}Pa in the original sample using the following formula:

$$A = (N_s - N_b) / (t * \epsilon * Y * V)$$

Where:

- A = Activity of ^{231}Pa (Bq/g or Bq/L)
- N_s = Gross counts in the ^{231}Pa ROI
- N_b = Background counts in the same ROI
- t = Counting time (seconds)
- ϵ = Detector efficiency (counts per alpha emission)
- Y = Chemical yield (from the tracer)
- V = Mass or volume of the initial sample (g or L)

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